N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is responsible for the activation of the NEDD8 protein, which plays a crucial role in the regulation of protein degradation pathways. MLN4924 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism of Action
N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide works by inhibiting the activity of the NAE enzyme, which is responsible for the activation of the NEDD8 protein. NEDD8 plays a crucial role in the regulation of protein degradation pathways, and its activation is required for the degradation of many proteins involved in cell cycle progression and DNA damage repair. By inhibiting the NAE enzyme, N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide prevents the activation of NEDD8 and leads to the accumulation of NEDD8-conjugated proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects
N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB pathway. N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide has also been shown to have neuroprotective effects in preclinical studies, and it has been suggested that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good solubility in aqueous solutions. It has also been shown to have good bioavailability and pharmacokinetic properties in preclinical studies. However, there are some limitations to the use of N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide in lab experiments. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. Additionally, its mechanism of action is not fully elucidated, and further research is needed to fully understand its effects.
Future Directions
There are several future directions for research on N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide. One area of interest is the development of combination therapies that include N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide with other anti-cancer agents. It has been suggested that N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide may enhance the efficacy of other chemotherapeutic agents by inhibiting the activity of the NAE enzyme. Another area of interest is the development of N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide analogs that may have improved pharmacokinetic properties or greater selectivity for specific cancer types. Finally, further research is needed to fully understand the mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide and its potential applications in the treatment of other diseases beyond cancer.
Synthesis Methods
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide involves a multi-step process that begins with the reaction of 4-tert-butyl-2,6-dimethylphenol with 4-bromobutyric acid to form 4-tert-butyl-2,6-dimethylphenyl 4-bromobutanoate. This intermediate is then reacted with thioanisole and sodium hydride to form the desired product, N-(4-tert-butyl-2,6-dimethylphenyl)-4-(methylthio)butanamide. This compound is then oxidized using m-chloroperbenzoic acid to form N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide.
Scientific Research Applications
N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of the NAE enzyme, which leads to the accumulation of NEDD8-conjugated proteins and ultimately, cell death. N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide has been tested in preclinical studies and has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-(4-methylphenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-7-9-13(10-8-12)25-11-3-6-16(22)20-15-5-2-4-14-17(15)19(24)21-18(14)23/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,22)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVYMGMUFCALPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-4-(p-tolylthio)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.